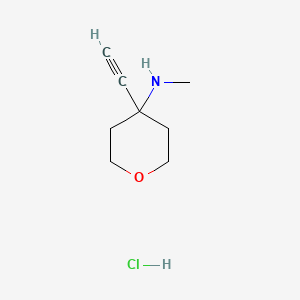
1-(4-Bromo-2,6-difluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrF2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)propan-2-one typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the following steps:
Bromination: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the ortho positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2,6-difluorobenzoic acid.
Reduction: Formation of 1-(4-bromo-2,6-difluorophenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)propan-2-one
- 1-(3-Bromo-2,6-difluorophenyl)propan-1-one
- 4-Bromo-2,6-difluorophenyl isocyanate
Uniqueness
1-(4-Bromo-2,6-difluorophenyl)propan-2-one is unique due to the specific positioning of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7BrF2O |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 |
InChI Key |
YYZOCSCMXVQSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



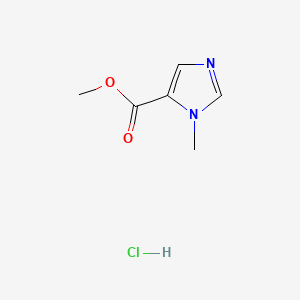
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
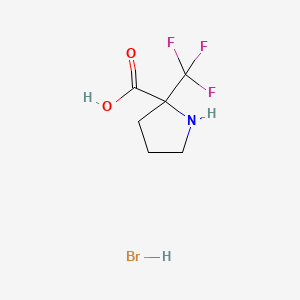
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
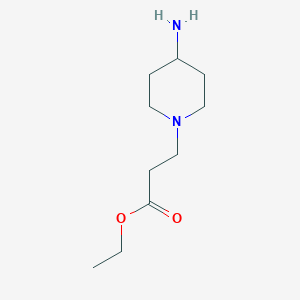
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
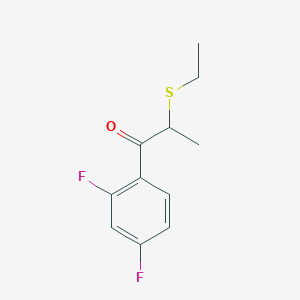
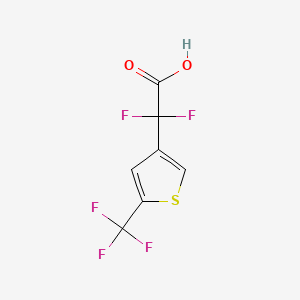
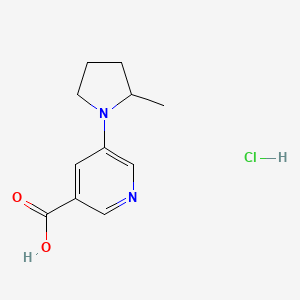
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
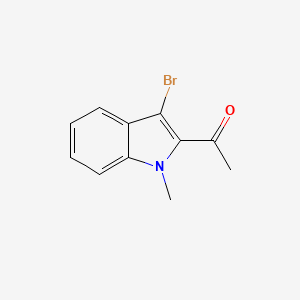
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
